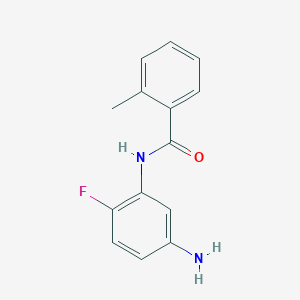

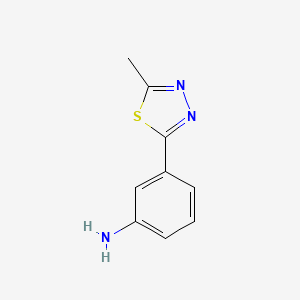

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (AFMB) is a synthetic compound that has been studied for its potential applications in scientific research. AFMB has been used for various purposes, such as chemical synthesis, drug discovery, and laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Research on fluorinated benzamides, including compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, highlights their significance in medicinal chemistry for the development of novel therapeutics. For example, the synthesis of androgen receptor antagonists involves structurally similar compounds, indicating the utility of such molecules in drug development processes, particularly in targeting receptor-mediated pathways (Li Zhi-yu, 2012). Moreover, the incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to enhance their metabolic stability, bioavailability, and binding affinity to target receptors.

Organic Synthesis and Chemical Properties

Studies involving the synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives demonstrate the chemical versatility and reactivity of fluorinated benzamides. These compounds serve as key intermediates in the synthesis of antimicrobial agents, showcasing the ability to introduce bioactive moieties through various synthetic routes (N. Desai, K. M. Rajpara, V. V. Joshi, 2013). The research also highlights the role of microwave-assisted synthesis in accelerating the preparation of such compounds, suggesting potential methodologies for efficient synthesis of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide and its derivatives.

Biochemical and Pharmacological Research

The exploration of fluorinated benzamides in the context of biochemical and pharmacological research underscores their potential as bioactive molecules. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, which share a common fluorinated aromatic motif with N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, have been investigated for their antitumor properties. These studies reveal the critical role of fluorine substitution in modulating the activity and selectivity of benzothiazole-based antitumor agents, suggesting similar research applications for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in the discovery of novel anticancer compounds (I. Hutchinson et al., 2001).

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMWHMXUSMTJFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

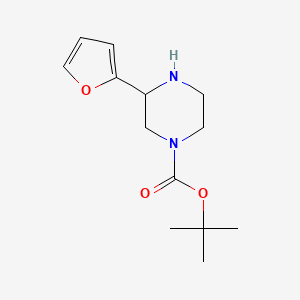

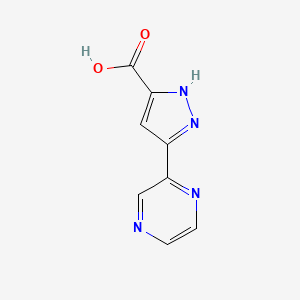

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

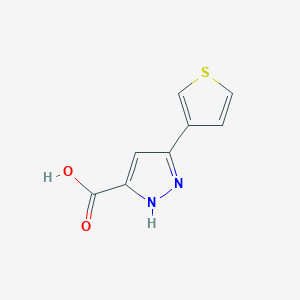

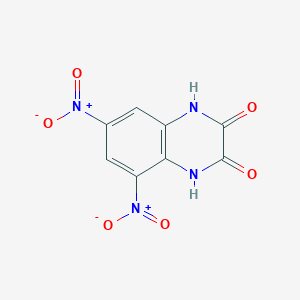

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

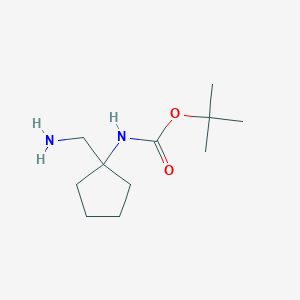

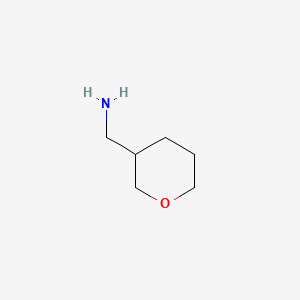

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)

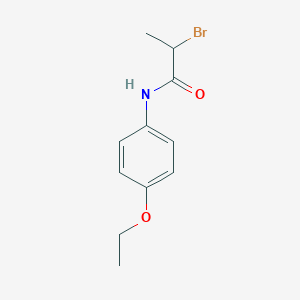

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)